molecular formula C9H12N2O2 B13082756 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B13082756
M. Wt: 180.20 g/mol
InChI Key: WIAVVHXEXWSVPX-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a cyclopropyl group and a methyl group attached to the pyrazole ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by methylation and subsequent carboxylation to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 4-Cyclopropyl-1H-pyrazole-3-carboxylic acid

Uniqueness

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to the presence of both a cyclopropyl group and an acetic acid moiety, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(4-cyclopropyl-1-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C9H12N2O2/c1-11-5-7(6-2-3-6)8(10-11)4-9(12)13/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

WIAVVHXEXWSVPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)C2CC2

Origin of Product

United States

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